1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione 1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 169504-53-4
VCID: VC21290650
InChI: InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)17(21)18-10-16(19)20/h2-9H,10-11H2,1H3,(H,18,21)
SMILES: COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32
Molecular Formula: C17H16N2O3
Molecular Weight: 296.32 g/mol

1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

CAS No.: 169504-53-4

Cat. No.: VC21290650

Molecular Formula: C17H16N2O3

Molecular Weight: 296.32 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione - 169504-53-4

Specification

CAS No. 169504-53-4
Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
IUPAC Name 1-[(4-methoxyphenyl)methyl]-3,4-dihydro-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)11-19-15-5-3-2-4-14(15)17(21)18-10-16(19)20/h2-9H,10-11H2,1H3,(H,18,21)
Standard InChI Key QRZQNJZWXRBEOV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)CNC(=O)C3=CC=CC=C32

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator